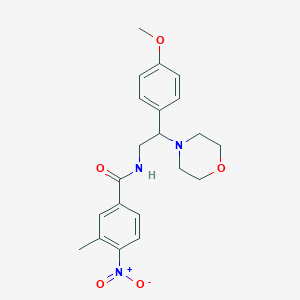
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent, particularly focusing on its anti-inflammatory, analgesic, and antipyretic activities. The presence of the morpholino group is known to enhance the bioavailability and stability of the compound, making it a promising candidate for drug development .
Cancer Research
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide has shown potential in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth and proliferation. Studies often explore its role as a chemotherapeutic agent, examining its cytotoxic effects on various cancer cell lines .
Neuroprotective Studies
The compound is also investigated for its neuroprotective properties. Researchers study its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its potential to reduce oxidative stress and inflammation in neural tissues are key areas of interest .
Antimicrobial Research
Another significant application is in antimicrobial research. The compound’s structure allows it to interact with bacterial cell membranes and proteins, making it a candidate for developing new antibiotics. Studies focus on its effectiveness against a range of bacterial strains, including antibiotic-resistant ones .
Anti-inflammatory Studies
Given its structural components, this compound is frequently studied for its anti-inflammatory properties. Researchers investigate its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are involved in inflammatory processes. This makes it a potential candidate for treating chronic inflammatory conditions.
Analytical Chemistry
In analytical chemistry, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide is used as a reference standard or a reagent in various chemical assays. Its well-defined structure and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Material Science
The compound’s unique chemical properties are also explored in material science. Researchers study its potential use in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics. This can include applications in the creation of polymers or nanomaterials.
Biochemical Assays
Finally, the compound is used in various biochemical assays to study enzyme kinetics and interactions. Its ability to act as a substrate or inhibitor in these assays helps researchers understand the mechanisms of enzyme action and the effects of potential inhibitors.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-13-17(5-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCFMRFSBIAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)
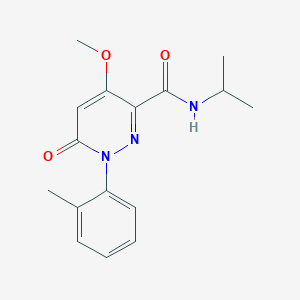
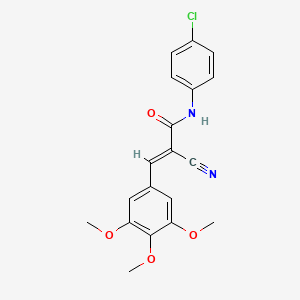
![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)
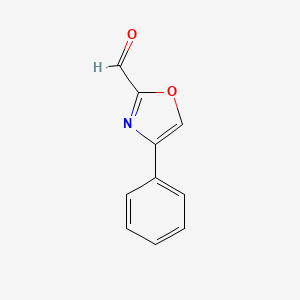
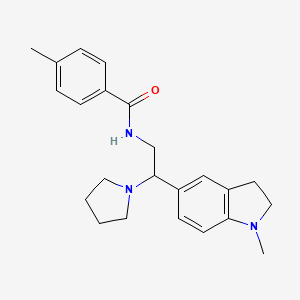


![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
